Enhanced Lipophilicity (LogP) vs. Carboxylic Acid and Methyl Ester Analogs
Ethyl 1,3-benzoxazole-6-carboxylate possesses a significantly higher predicted LogP (XLogP3 = 2.0) compared to its carboxylic acid and methyl ester analogs, directly impacting its membrane permeability and metabolic profile [1]. This lipophilicity is a crucial determinant in medicinal chemistry optimization for target engagement and ADME properties [2].
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | Methyl 1,3-benzoxazole-6-carboxylate (Predicted LogP ≈ 1.61); 1,3-Benzoxazole-6-carboxylic acid (Predicted LogP ≈ 0.5-1.0) |
| Quantified Difference | XLogP3 is 0.39 units higher than methyl ester; ≥1.0 units higher than carboxylic acid |
| Conditions | Calculated XLogP3 value based on molecular structure |
Why This Matters
The higher LogP value indicates that the ethyl ester will exhibit improved membrane permeability and a different in vivo distribution profile compared to its more polar analogs, making it the preferred starting material for designing drug candidates where enhanced cell penetration is required.
- [1] Chem960. (n.d.). Methyl 1,3-benzoxazole-6-carboxylate (CAS 1305711-40-3). Product Page. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
